![molecular formula C7H12F2O2 B1311288 Methyl 2,2-difluorohexanoate CAS No. 50889-47-9](/img/structure/B1311288.png)
Methyl 2,2-difluorohexanoate
Overview
Description
Scientific Research Applications
1. Environmental Impact and Toxicity Studies
Methyl 2,2-difluorohexanoate and related perfluoroalkyl acids (PFAAs) have been a subject of environmental and toxicity studies. These compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), are associated with cardiovascular risk factors and changes in gene expression and DNA methylation in animals and cellular systems. For instance, research has investigated the association between PFAA exposure and LINE-1 DNA methylation, a potential marker of cardiovascular risk, in humans (Watkins et al., 2014).
2. Reproductive Health Concerns
Studies have examined the impact of PFAAs on human reproductive health. For example, research on the associations between exposure to PFASs and sperm global methylation levels in fertile men found weak but statistically significant associations of different PFASs with DNA hypo- and hyper-methylation, suggesting potential effects on sperm epigenetic processes (Leter et al., 2014).
3. Synthesis of Organofluoro Compounds
Methyl perfluoroalk-2-ynoates, which are similar in structure to methyl 2,2-difluorohexanoate, have been used in the synthesis of various organofluoro compounds. These substrates are crucial in preparing perfluoroalkylated compounds, including heterocycles and biphenyls, highlighting their significance in chemical synthesis (Sun et al., 2016).
4. Application in Carbene Chemistry
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a compound related to methyl 2,2-difluorohexanoate, has been found to be an efficient source of difluorocarbene under specific conditions. Its reactivity characteristics are comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a well-known carbene reagent (Eusterwiemann et al., 2012).
5. Photoredox Catalysis in Organic Synthesis
Methyl fluorosulfonyldifluoroacetate, another related compound, has been used as a carbomethoxydifluoromethylating reagent under visible light photoredox conditions. This application has enabled the production of various carbomethoxydifluoromethylated products, demonstrating the compound's utility in advanced organic synthesis techniques (Yu et al., 2016).
properties
IUPAC Name |
methyl 2,2-difluorohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-3-4-5-7(8,9)6(10)11-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDDCHNVOYMLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444632 | |
Record name | Methyl 2,2-difluorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-difluorohexanoate | |
CAS RN |
50889-47-9 | |
Record name | Hexanoic acid, 2,2-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50889-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,2-difluorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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